molecular formula C16H21N3O2 B10864916 (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864916
M. Wt: 287.36 g/mol
InChI Key: ZEKKQORPOLHDLO-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the phenyl and propyl groups. The final step involves the addition of the hydroxyethylamino group under controlled conditions to ensure the correct configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing biological systems and understanding molecular mechanisms.

Medicine

Medically, this compound has potential applications as a therapeutic agent. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-ethyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific substituents, which may confer unique chemical and biological properties. Its propyl group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2-phenyl-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H21N3O2/c1-3-7-14-15(12(2)17-10-11-20)16(21)19(18-14)13-8-5-4-6-9-13/h4-6,8-9,18,20H,3,7,10-11H2,1-2H3

InChI Key

ZEKKQORPOLHDLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCO)C

Origin of Product

United States

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